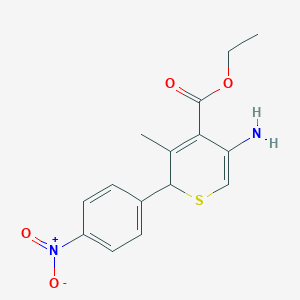

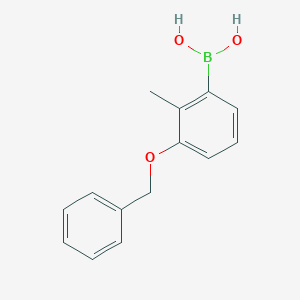

3-(Benzyloxy)-2-methylphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boronic acids are a class of compounds that contain a boron atom bonded to an oxygen atom and two hydrogens (B(OH)2). They are commonly used in organic chemistry, particularly in Suzuki-Miyaura coupling reactions . The compound “3-(Benzyloxy)-2-methylphenylboronic acid” would likely have similar properties to other boronic acids.

Molecular Structure Analysis

The molecular structure of boronic acids typically involves a trigonal planar boron atom attached to an oxygen atom and two hydrogens. The “this compound” would have additional benzyl and methyl groups attached to the phenyl ring .Chemical Reactions Analysis

Boronic acids are known to participate in several types of chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction . They can also undergo condensation with compounds containing hydroxyl groups.Physical And Chemical Properties Analysis

Boronic acids are typically solid at room temperature, and they have moderate to high melting points . They are generally stable compounds, but they can decompose if heated .Applications De Recherche Scientifique

Organic Synthesis Applications

Phenylboronic acids, including derivatives similar to 3-(Benzyloxy)-2-methylphenylboronic acid, are extensively used in organic synthesis. They serve as crucial intermediates in cross-coupling reactions, such as the Suzuki–Miyaura coupling, enabling the formation of biaryls, an essential scaffold in many pharmaceuticals and organic materials. The reactivity of these compounds towards carbon dioxide also facilitates the synthesis of carboxylic acids, showcasing their versatility in creating functionalized organic molecules (Ukai et al., 2006).

Materials Science and Polymer Chemistry

In materials science, phenylboronic acid derivatives contribute to the development of advanced materials, such as polymeric micelles for drug delivery. These compounds can be functionalized to target specific cells, enhancing the efficacy and selectivity of therapeutic agents (Zhang et al., 2013). Furthermore, their application in the synthesis of hyperbranched copolymers underscores their role in creating novel materials with potential electronic and optical properties (Tanaka et al., 2001).

Bioconjugation and Biomedical Research

Phenylboronic acids are instrumental in bioconjugation strategies due to their ability to form stable cyclic esters with diols, a common functional group in biomolecules. This property allows for the development of targeted drug delivery systems and the modification of biomolecules for research and therapeutic purposes. For instance, rapid formation of stable boron-nitrogen heterocycles in aqueous solutions demonstrates the potential of phenylboronic acids in bioorthogonal coupling reactions, a technique valuable for modifying biomolecules under physiological conditions (Dilek et al., 2015).

Antimicrobial and Antifungal Research

Research on phenylboronic acid derivatives has also uncovered their potential antimicrobial and antifungal properties. Certain benzoxaborole derivatives exhibit significant activity against a range of fungal pathogens, offering a new avenue for the development of antifungal agents. Their mechanism of action, involving the inhibition of key enzymes in the fungal cells, highlights the therapeutic potential of these compounds in treating fungal infections (Wieczorek et al., 2014).

Safety and Hazards

Orientations Futures

Boronic acids have been increasingly studied in recent years due to their potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science . Future research may focus on developing new synthetic methods, studying their mechanisms of action, and exploring their potential applications.

Mécanisme D'action

Target of Action

It’s known that benzylic compounds generally show enhanced reactivity due to the adjacent aromatic ring . This suggests that the compound may interact with a variety of biological targets, particularly those susceptible to free radical attack or nucleophilic substitution .

Mode of Action

Benzylic compounds are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, altering their function and resulting in various downstream effects.

Biochemical Pathways

One study suggests that a similar compound, 3-phenylpropionic acid, can promote myotube hypertrophy via the foxo3/nad+ signaling pathway . This suggests that 3-(Benzyloxy)-2-methylphenylboronic acid might also influence similar pathways, leading to changes in cellular processes such as protein synthesis and degradation .

Pharmacokinetics

It’s known that the compound’s molecular formula is c14h15bo3, with an average mass of 242078 Da . This information, along with additional studies, would be needed to fully outline the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

Based on the potential interactions and pathways mentioned above, the compound could potentially influence a variety of cellular processes, including protein synthesis and degradation, cell growth, and signal transduction .

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially affect the compound’s reactivity and stability .

Propriétés

IUPAC Name |

(2-methyl-3-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO3/c1-11-13(15(16)17)8-5-9-14(11)18-10-12-6-3-2-4-7-12/h2-9,16-17H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWNLKWNHRKUSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OCC2=CC=CC=C2)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![t-Butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate dihydrochloride](/img/structure/B6302113.png)

![t-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B6302114.png)

![1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B6302120.png)

![1-[3-(3,4-Dimethylphenyl)tricyclo[3.3.1.1>3,7>]dec-1-yl]methanamine (HCl)](/img/structure/B6302138.png)

![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride](/img/structure/B6302184.png)

![1-[2-(3-Bromo-phenyl)-propyl]-piperidine](/img/structure/B6302192.png)